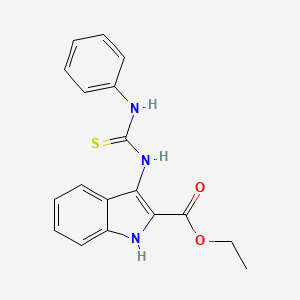

ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. Typically, the indole ring might be formed first, followed by the introduction of the ester, phenyl, and thiourea groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable. The thiourea group can participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The thiourea group could participate in various reactions, such as condensation with carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester and thiourea groups could affect its solubility, while the aromatic indole ring could influence its stability .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate and its derivatives play a significant role in the field of chemical synthesis. For instance, studies have shown effective methods for C-3 acylation of ethyl indole-2-carboxylates, which are crucial for producing various ethyl 3-acylindole-2-carboxylates. This process is essential for further chemical transformations and synthesis of complex organic compounds (Murakami et al., 1985). Additionally, the transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates into other derivatives through reactions like hydrolysis and decarboxylation has been explored, showcasing the versatility of these compounds in organic synthesis (Cucek & Verček, 2008).

Pharmacological Potential

The pharmacological potential of compounds related to ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate has been investigated in various studies. For example, research on ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyri do-[3,4-b]indole-1-carboxylate demonstrated notable antitumor activity, highlighting the medicinal chemistry applications of such compounds (Ch Hu et al., 2018). Furthermore, the design and synthesis of novel ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase indicate the potential for developing anti-inflammatory drugs (Peduto et al., 2014).

Mechanistic Studies in Organic Chemistry

Mechanistic studies involving compounds similar to ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate contribute significantly to the understanding of organic chemical reactions. For example, the investigation of cyclisation mechanisms of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates provides insights into the electronic requirements and concerted intramolecular substitution reactions (Clayton et al., 2008).

Development of New Chemical Entities

The development of new chemical entities using ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate derivatives is a key area of research. This includes the synthesis of complex molecules such as pyrimido[1,2-a]indoles and pyrrolo[2,3-b]indole ring systems, which have potential applications in medicinal chemistry and material sciences (Gupta et al., 2011), (Pelkey et al., 1996).

Mecanismo De Acción

Target of Action

Related compounds have been found to interact with theCalpain-1 catalytic subunit

Mode of Action

The exact mode of action of ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate is currently unknown. It’s worth noting that related compounds have been shown to disrupt protein-protein interactions, such as thec-Myc/Max interaction , leading to the degradation of c-Myc protein in cells .

Biochemical Pathways

The disruption of c-myc/max interaction by related compounds suggests potential effects oncell cycle regulation and apoptosis .

Result of Action

Related compounds have been shown to inducecell cycle arrest at the S phase and promote apoptosis of cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(phenylcarbamothioylamino)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-17(22)16-15(13-10-6-7-11-14(13)20-16)21-18(24)19-12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCQOXPXPBUMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2434760.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434761.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2434764.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2434767.png)

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)

![4-(3,5-Difluorophenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2434771.png)

![N-(4-chlorophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2434772.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2434773.png)

![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2434778.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)